molecular formula C6H13ClFN B8045329 (2S,4S)-2-(Fluoromethyl)-4-methylpyrrolidine hydrochloride

(2S,4S)-2-(Fluoromethyl)-4-methylpyrrolidine hydrochloride

Cat. No.: B8045329
M. Wt: 153.62 g/mol
InChI Key: AECLFZURSLZGHQ-GEMLJDPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4S)-2-(Fluoromethyl)-4-methylpyrrolidine hydrochloride is a fluorinated organic compound belonging to the class of pyrrolidines. It is characterized by the presence of a fluoromethyl group at the 2-position and a methyl group at the 4-position of the pyrrolidine ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,4S)-2-(Fluoromethyl)-4-methylpyrrolidine hydrochloride typically involves the following steps:

  • Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

  • Fluoromethylation: The pyrrolidine ring is fluoromethylated using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

  • Methylation: The fluoromethylated pyrrolidine is then methylated using methylating agents like methyl iodide or dimethyl sulfate.

  • Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (2S,4S)-2-(Fluoromethyl)-4-methylpyrrolidine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Nucleophilic substitution reactions can occur at the fluoromethyl group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidation can yield pyrrolidone derivatives.

  • Reduction Products: Reduction can produce amines or alcohols.

  • Substitution Products: Substitution reactions can lead to the formation of various fluorinated amines or amides.

Scientific Research Applications

(2S,4S)-2-(Fluoromethyl)-4-methylpyrrolidine hydrochloride is utilized in several scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: The compound is employed in the production of agrochemicals and advanced materials.

Mechanism of Action

The mechanism by which (2S,4S)-2-(Fluoromethyl)-4-methylpyrrolidine hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The fluoromethyl group can enhance the binding affinity and selectivity of the compound.

Comparison with Similar Compounds

(2S,4S)-2-(Fluoromethyl)-4-methylpyrrolidine hydrochloride is compared with other similar compounds, such as:

  • 2-(Fluoromethyl)pyrrolidine: Lacks the methyl group at the 4-position.

  • 4-Methylpyrrolidine: Lacks the fluoromethyl group at the 2-position.

  • 2-(Chloromethyl)-4-methylpyrrolidine: Similar structure but with a chlorine atom instead of fluorine.

The presence of both the fluoromethyl and methyl groups in this compound makes it unique and potentially more effective in certain applications compared to its analogs.

Properties

IUPAC Name

(2S,4S)-2-(fluoromethyl)-4-methylpyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FN.ClH/c1-5-2-6(3-7)8-4-5;/h5-6,8H,2-4H2,1H3;1H/t5-,6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AECLFZURSLZGHQ-GEMLJDPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC1)CF.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H](NC1)CF.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.